![molecular formula C6H13NO2 B1616061 4-Amino-3,3-dimethylbutanoic acid CAS No. 89584-22-5](/img/structure/B1616061.png)
4-Amino-3,3-dimethylbutanoic acid
Overview
Description
4-Amino-3,3-dimethylbutanoic acid is a chemical compound with the molecular formula C6H13NO2 . It is used as an intermediate in the synthesis of medicines and agricultural chemicals .
Molecular Structure Analysis
The molecular structure of 4-Amino-3,3-dimethylbutanoic acid consists of a carboxylic acid group (-COOH), an amino group (-NH2), and a dimethylbutyl group (C6H12) . The exact 3D structure can be viewed using specialized software or online databases .Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as synthetic cannabinoids, are known to interact with human cannabinoid type 1 (cb1) and/or type 2 (cb2) receptors .
Mode of Action
Based on its structural similarity to certain synthetic cannabinoids, it may interact with its targets in a similar manner
Biochemical Pathways
Synthetic cannabinoids, which may share some structural similarities, are known to impact various metabolic pathways, including ester hydrolysis, hydroxylation, carboxylation, dehydrogenation, oxidative defluorination, and carbonylation .
Pharmacokinetics
It’s worth noting that synthetic cannabinoids are known to have rapid metabolism, which may cause the parent substances to disappear quickly .
Result of Action
Synthetic cannabinoids are known to cause intoxications and fatalities, indicating their significant impact at the molecular and cellular levels .
Action Environment
It’s worth noting that factors such as drug–drug/drug–food interactions or human carboxylesterases (hces) polymorphisms may prolong the half-life of synthetic cannabinoids .
properties
IUPAC Name |
4-amino-3,3-dimethylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-6(2,4-7)3-5(8)9/h3-4,7H2,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDEGNHSSXDSZRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10358701 | |
Record name | 4-amino-3,3-dimethylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10358701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3,3-dimethylbutanoic acid | |
CAS RN |
89584-22-5 | |
Record name | 4-amino-3,3-dimethylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10358701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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